![molecular formula C23H21Cl2N3O3S B2979326 2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 866038-57-5](/img/structure/B2979326.png)
2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
Research on related benzenesulfonamide derivatives has shown significant potential for applications in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic mechanisms. The research highlights the potential of such compounds as Type II photosensitizers in the treatment of cancer through photodynamic therapy, demonstrating the role of benzenesulfonamide derivatives in developing effective photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibition
Another research avenue for benzenesulfonamide derivatives involves their antimicrobial activity and enzyme inhibition effects. Alyar et al. (2018) focused on synthesizing Schiff bases derived from sulfamethoxazole and sulfisoxazole with Pd(II), Cu(II) complexes, characterized by various spectroscopic and thermal analysis methods. These compounds showed antimicrobial activities against selected pathogens and exhibited high inhibition potencies on carbonic anhydrase enzymes, suggesting potential for both antimicrobial applications and as enzyme inhibitors (Alyar et al., 2018).
Catalytic and Synthetic Applications
Benzenesulfonamide derivatives have also been explored for their catalytic properties and potential in synthetic chemistry. Research by Carlsen (1998) on N-(4-methoxybenzyl)-o-benzenedisulfonimide showcased its application in the benzylation of alcohols and phenols, presenting a pathway for synthesizing 4-methoxybenzyl ethers under basic conditions. This work illuminates the role of benzenesulfonamide derivatives in facilitating chemical transformations, essential for synthetic organic chemistry (Carlsen, 1998).
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O3S/c1-14-9-20-23(26-13-28(20)12-16-5-4-6-18(10-16)31-3)22(15(14)2)27-32(29,30)21-8-7-17(24)11-19(21)25/h4-11,13,27H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFYOYNGKSQHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide |
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